5-Butyl-2-(2,4-dichlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5-Butyl-2-(2,4-dichlorophenyl)-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of a butyl group, a dichlorophenyl group, and a diazatricyclodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-(2,4-dichlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of the butyl and dichlorophenyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.
Substitution Reactions: Introduction of the butyl and dichlorophenyl groups via substitution reactions.
Purification: Purification of the final product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2-(2,4-dichlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Butyl-2-(2,4-dichlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Butyl-2-(2,4-dichlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-2-butyl oxirane: Shares the dichlorophenyl and butyl groups but differs in the core structure.
3-Butyl-1-(2,6-dichlorophenyl)-1H-[1,2,4]triazole: Contains a similar dichlorophenyl group but has a different tricyclic core.
Uniqueness
5-Butyl-2-(2,4-dichlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its combination of functional groups and core structure makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H24Cl2N2O |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
5-butyl-2-(2,4-dichlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C19H24Cl2N2O/c1-3-4-7-19-11-22-9-18(2,17(19)24)10-23(12-19)16(22)14-6-5-13(20)8-15(14)21/h5-6,8,16H,3-4,7,9-12H2,1-2H3 |
InChI Key |
ORRWSTGAXZMBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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